1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated benzothiazole moiety, an azetidine ring, and a phenoxyethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 4-fluorobenzo[d]thiazole: This intermediate can be prepared by reacting 4-fluoroaniline with carbon disulfide and sulfur, followed by cyclization with bromine.
Formation of azetidine-3-carboxamide: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Coupling Reaction: The final step involves coupling the 4-fluorobenzo[d]thiazole intermediate with the azetidine-3-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The azetidine ring and phenoxyethyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: This compound is used as a fluorescent probe and has similar structural features.
4-fluorobenzo[d]thiazol-2-yl)methanol: Another compound with a fluorinated benzothiazole moiety, used in various chemical reactions.
Uniqueness
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide is unique due to its combination of a fluorinated benzothiazole moiety, an azetidine ring, and a phenoxyethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.
Biological Activity
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its mechanisms of action.
Chemical Structure and Synthesis
The compound's structure features a benzothiazole moiety, which is linked to an azetidine ring and a phenoxyethyl group. The synthesis typically involves multiple steps, including the preparation of 4-fluorobenzo[d]thiazole and subsequent coupling reactions with azetidine derivatives.
The biological activity of this compound is attributed to its interaction with various molecular targets. The fluorinated benzothiazole component may engage with enzymes or receptors, leading to inhibition or activation of specific biological processes. The azetidine and phenoxyethyl groups contribute to the compound's binding affinity, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, structure-activity relationship (SAR) studies highlight that modifications in the benzothiazole structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The dual inhibition mechanism targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been associated with reduced tumor growth in animal models .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties by modulating the endocannabinoid system. Inhibition of FAAH leads to increased levels of endocannabinoids, which can alleviate pain and inflammation without the common side effects associated with traditional analgesics .
Case Study 1: Pain Relief in Animal Models
A study investigating the dual inhibition of sEH and FAAH using benzothiazole derivatives demonstrated significant pain relief in rat models without affecting voluntary locomotor behavior. This suggests a favorable therapeutic index for compounds like this compound in pain management .
Case Study 2: Anticancer Activity
Another study focused on the compound's ability to induce apoptosis in breast cancer cells. The results showed a dose-dependent increase in apoptotic markers when treated with the compound, indicating its potential as an anticancer agent .
Data Summary Table
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-17(15)22-19(26-16)23-11-13(12-23)18(24)21-9-10-25-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLRTTMCIWYTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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